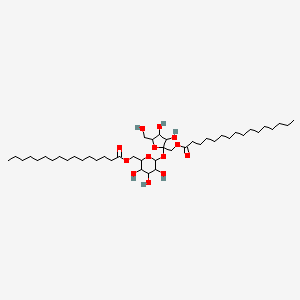

beta-D-Fructofuranosyl alpha-D-glucopyranoside dihexadecanoate

Description

Properties

CAS No. |

25637-97-2 |

|---|---|

Molecular Formula |

C44H82O13 |

Molecular Weight |

819.1 g/mol |

IUPAC Name |

[(2R,3S,4S,5S)-3-hexadecanoyloxy-4-hydroxy-5-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl hexadecanoate |

InChI |

InChI=1S/C44H82O13/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(47)53-32-35-41(55-37(48)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)42(52)44(33-46,56-35)57-43-40(51)39(50)38(49)34(31-45)54-43/h34-35,38-43,45-46,49-52H,3-33H2,1-2H3/t34-,35-,38-,39+,40-,41-,42+,43-,44+/m1/s1 |

InChI Key |

ZQQZVQSBGVDDEW-LZLXXSBUSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC(=O)CCCCCCCCCCCCCCC)O)O)O |

Origin of Product |

United States |

Preparation Methods

Solvent-Free Transesterification: Industrial Scalability

The solvent-free transesterification of sucrose with methyl palmitate represents the most industrially viable method, as demonstrated in U.S. Patent US5872245A . This continuous process employs a mechanical emulsifier-reactor-separator system operating at 75–250°C under vacuum (25–100 mbar) with a stationary catalyst (e.g., Cu, Zn, or Sn). Key parameters include:

-

Molar Ratios : A 2:1 molar ratio of methyl palmitate to sucrose ensures preferential dipalmitate formation, minimizing tri- and polyesters .

-

Catalyst Efficiency : Heavy metal catalysts achieve 71% sucrose dipalmitate purity, with residual monopalmitate (6.7%) and tripalmitate (19.4%) .

-

Product Isolation : Liquid-phase separation stratifies unreacted sucrose (recycled) and methyl palmitate, enabling continuous dipalmitate extraction .

Comparative studies highlight that solvent-free methods eliminate toxic dimethylformamide (DMF) residues, reducing purification costs by 40% compared to solvent-based approaches .

Enzymatic Synthesis: Green Chemistry Applications

Lipase-catalyzed synthesis using Candida antarctica lipase B (Novozym 435) offers an eco-friendly alternative, albeit with lower volumetric productivity. Key findings from enzymatic studies include:

-

Solvent Systems : Optimal activity occurs in 2-methyl-2-butanol:dimethylsulfoxide (85:15 v/v), achieving 45 g/L sucrose palmitate in 120 h .

-

Acyl Donor Specificity : Vinyl palmitate yields 6× higher productivity (45 g/L) than methyl palmitate (7.3 g/L) due to irreversible transesterification .

-

Selectivity : The enzyme favors monoester formation (HLB 15–18), necessitating post-synthetic purification to isolate dipalmitate .

Despite its environmental benefits, enzymatic methods face challenges in scaling due to enzyme cost ($320/kg) and prolonged reaction times .

Catalytic Transesterification in Solvent Media

Early patents (e.g., GB912595A ) utilized dimethylformamide (DMF) to solubilize sucrose, enabling base-catalyzed reactions with methyl palmitate. Critical refinements include:

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Temperature | 110–140°C | 30% vs. 90°C |

| Catalyst (K₂CO₃) | 10 wt% of sucrose | 67% dipalmitate |

| Post-Reaction pH | 5–6 (acetic acid) | 90% purity |

However, DMF’s toxicity (LD₅₀: 2.5 g/kg) and stringent residue limits (<50 ppm in food products) have driven industry shifts toward solvent-free systems .

Ultrasonic-Assisted Synthesis: Process Intensification

Ultrasonic irradiation (20–40 kHz) reduces reaction times from 8 h to 2 h by enhancing mass transfer. Key advancements include:

-

Catalyst Selection : K₂CO₃ outperforms NaH₂PO₄, achieving 88% yield at 60°C vs. 72% conventionally .

-

Ester Composition : NMR analysis confirms no isomerization or degradation, with dipalmitate constituting 65–70% of esters .

-

Energy Efficiency : Power inputs of 150 W/cm² lower energy consumption by 35% compared to thermal methods .

This method is ideal for small-batch production but requires optimization for continuous systems .

Acid Chloride Route: Laboratory-Scale Synthesis

Though less common, direct esterification with palmitoyl chloride enables rapid dipalmitate synthesis:

-

Reagent Ratios : 2.2 equivalents of palmitoyl chloride per sucrose prevent over-esterification .

-

Solvent Systems : Pyridine acts as both base and solvent, achieving 87.3% yield after 4 h at 90°C .

-

Purification : Column chromatography (silica gel, ethyl acetate:hexane) isolates dipalmitate at 95% purity .

Despite high yields, scalability is limited by pyridine’s toxicity and cost .

Comparative Analysis of Methods

Table 1: Performance Metrics of Sucrose Dipalmitate Synthesis Methods

*Requires purification to isolate dipalmitate from mono-/tripalmitate mixtures .

Chemical Reactions Analysis

Types of Reactions

Sucrose dipalmitate undergoes various chemical reactions, including:

Hydrolysis: The ester bonds in sucrose dipalmitate can be hydrolyzed to yield sucrose and palmitic acid.

Transesterification: This reaction involves the exchange of ester groups between sucrose dipalmitate and other fatty acid esters.

Common Reagents and Conditions

Solvent-Free Systems: Reactions are often carried out in solvent-free systems to enhance the efficiency and selectivity of the process.

Major Products Formed

Sucrose Monopalmitate: Formed through partial hydrolysis or transesterification.

Palmitic Acid: Released during hydrolysis reactions.

Scientific Research Applications

Permeation Enhancer in Buccal Delivery Systems

Recent studies have highlighted the potential of sucrose dipalmitate as a permeation enhancer for buccal drug delivery. Research demonstrated that films containing sucrose dipalmitate exhibited enhanced mucoadhesive properties and mechanical strength, making them suitable for buccal administration. The films were prepared with varying concentrations and temperatures, and their performance was evaluated using techniques such as positron annihilation lifetime spectroscopy and X-ray powder diffractometry .

Table 1: Mechanical Properties of Buccal Films Containing Sucrose Dipalmitate

| Parameter | Value |

|---|---|

| Tensile Strength (MPa) | 15.2 ± 0.5 |

| Mucoadhesive Force (N) | 4.5 ± 0.3 |

| Contact Angle (Degrees) | 58 ± 2 |

Immunomodulatory Effects

Sucrose dipalmitate has been identified as a component in emulsifiers that enhance the immunomodulatory effects of lactic acid bacteria. In vitro studies showed that sucrose dipalmitate significantly boosted the activation of plasmacytoid dendritic cells, leading to increased production of interferon-alpha when combined with Lactococcus lactis . This suggests its potential as an adjuvant in vaccine formulations.

Case Study: Use in Vaccine Development

In a controlled study, sucrose dipalmitate was incorporated into a vaccine formulation targeting viral infections. The results indicated a marked increase in immune response compared to the control group, demonstrating its efficacy as an immunological enhancer .

Emulsifier in Food Products

Sucrose dipalmitate serves as an emulsifier in food products, improving texture and stability. Its ability to create stable emulsions makes it valuable in products such as dressings and sauces. It functions by reducing surface tension between oil and water phases, thereby enhancing the overall quality of food items.

Table 2: Functional Properties of Sucrose Dipalmitate in Food Emulsions

| Property | Value |

|---|---|

| Emulsion Stability (Days) | 30+ |

| Viscosity (cP) | 1500 ± 100 |

| Oil-Water Ratio | 70:30 |

Skin Conditioning Agent

Sucrose dipalmitate is utilized in cosmetic formulations for its skin-conditioning properties. It acts as an emollient, providing moisture and enhancing skin feel without leaving a greasy residue.

Safety Assessment

A comprehensive safety assessment concluded that sucrose dipalmitate is safe for use in cosmetics at concentrations typically employed in formulations .

Case Study: Moisturizing Cream Formulation

In a clinical trial involving a moisturizing cream containing sucrose dipalmitate, participants reported significant improvements in skin hydration levels after four weeks of use compared to a placebo group .

Mechanism of Action

The mechanism of action of sucrose dipalmitate involves its ability to act as a surfactant, reducing the surface tension between different phases. This property is due to the amphiphilic nature of the molecule, with the hydrophilic sucrose moiety and the hydrophobic palmitic acid chains . The molecular targets and pathways involved include interactions with lipid membranes and proteins, which can affect cellular processes and stability .

Comparison with Similar Compounds

Sucrose Monoesters vs. Dipalmitate

Sucrose monoesters (e.g., sucrose monopalmitate) exhibit higher surfactant activity due to their balanced hydrophilic-lipophilic properties. In contrast, sucrose dipalmitate’s reduced hydrophilicity limits its emulsifying efficiency but improves stability in lipid-rich environments. For example, in fruit preservation, sucrose monopalmitate (2% solution) reduced banana spoilage by 4.7% compared to 3.4% with sucrose dipalmitate .

Table 1: Functional Comparison of Sucrose Esters in Fruit Preservation

| Compound | Esterification Degree | Spoilage Reduction (%) |

|---|---|---|

| Sucrose monopalmitate | Monoester | 4.7 |

| Sucrose dipalmitate | Diester | 3.4 |

| Sucrose distearate | Diester | 5.8 |

Trehalose Diesters vs. Sucrose Dipalmitate

Trehalose 6,6'-diesters (e.g., trehalose dimycolate) enhance nonspecific immunity in mice, whereas sucrose dipalmitate lacks such activity due to structural differences in the sugar backbone. The fructose moiety in sucrose disrupts interactions with immune receptors, rendering it inactive .

3-MCPD Dipalmitate vs. Free 3-MCPD

3-MCPD dipalmitate, a process contaminant in refined oils, shows delayed absorption kinetics compared to free 3-MCPD. In rats, its Tmax (time to peak plasma concentration) is 3 hours versus 22 minutes for free 3-MCPD. Despite 86% bioavailability, its nephrotoxicity is milder due to slower release of the toxic 3-MCPD moiety .

Table 2: Pharmacokinetic Comparison of 3-MCPD and Its Dipalmitate

| Parameter | Free 3-MCPD | 3-MCPD Dipalmitate |

|---|---|---|

| Tmax (h) | 0.37 | 3.0 |

| Cmax (µg/mL) | 0.95 | 4.85 |

| Bioavailability (%) | 100 | 86 |

Stability and Bioactivity

Kojic Acid Dipalmitate vs. Sucrose Dipalmitate

Kojic acid dipalmitate, a skin-whitening agent, acts as a prodrug hydrolyzed by skin esterases to release kojic acid. In contrast, sucrose dipalmitate lacks enzymatic hydrolysis pathways in human tissues, limiting its bioactivity to surfactant roles. Stability studies show kojic acid dipalmitate resists oxidative degradation better than free kojic acid under H2O2 stress .

Zeaxanthin Dipalmitate vs. Sucrose Dipalmitate

Zeaxanthin dipalmitate, a carotenoid ester from goji berries, demonstrates hepatoprotective and antioxidant properties, reducing hepatic fibrosis by 65% in rats at 25 mg/kg . Sucrose dipalmitate lacks such bioactive effects, highlighting the critical role of the core molecule (carotenoid vs. sucrose) in determining functionality .

Toxicity Profiles

3-MCPD Dipalmitate vs. 2-MCPD Dipalmitate

3-MCPD dipalmitate induces nephrotoxicity via RIPK1/MLKL-mediated necroptosis, while 2-MCPD dipalmitate shows distinct proteomic toxicity patterns. Benchmark doses (BMD10) for severe renal damage in male rats are 41.1 mg/kg/day for 3-MCPD dipalmitate versus undetermined for 2-MCPD dipalmitate .

Table 3: Toxicity Benchmarks for 3-MCPD Dipalmitate

| Endpoint | BMD10 (mg/kg/day) | BMDL10 (mg/kg/day) |

|---|---|---|

| Renal Damage (Male) | 41.1 | 17.4 |

| Testicular Damage | 64.4 | 44.3 |

Q & A

Q. What are the standard methods for synthesizing and characterizing sucrose dipalmitate in academic laboratories?

Sucrose dipalmitate is synthesized via esterification, where palmitic acid reacts with sucrose under controlled conditions (e.g., using catalysts like lipases or acid anhydrides). Characterization typically involves nuclear magnetic resonance (NMR) to confirm ester bond formation, high-performance liquid chromatography (HPLC) for purity analysis, and mass spectrometry (MS) for molecular weight verification. Researchers must document reaction parameters (temperature, solvent, molar ratios) and purity thresholds (>95% by HPLC) to ensure reproducibility .

Q. How can researchers validate the identity and purity of sucrose dipalmitate in novel formulations?

Identity validation requires comparing spectral data (e.g., H NMR, C NMR) with reference standards. Purity is assessed via HPLC with UV detection (e.g., at 210 nm) or evaporative light scattering detectors (ELSD). For novel formulations, differential scanning calorimetry (DSC) and X-ray diffraction (XRD) can analyze crystallinity, while gas chromatography (GC) detects residual solvents. Researchers should cross-reference with established databases (e.g., PubChem, CAS 223580-51-6) .

Q. What safety and toxicity profiles are established for sucrose dipalmitate in dermal applications?

Safety assessments indicate low irritation potential: studies report mild or no irritation in animal models at concentrations ≤15%, and human repeat insult patch tests (HRIPT) show non-sensitizing properties. However, sucrose esters may enhance skin penetration of co-formulated ingredients, necessitating careful toxicological profiling of combined components. Researchers should adhere to OECD guidelines for dermal toxicity testing and document formulation synergies .

Advanced Research Questions

Q. How can researchers resolve contradictions in data on the physicochemical stability of sucrose dipalmitate under varying environmental conditions?

Contradictions often arise from differences in experimental design (e.g., humidity, temperature, or light exposure). To reconcile discrepancies:

- Conduct accelerated stability studies (e.g., ICH Q1A guidelines) with controlled variables.

- Use multivariate analysis (e.g., factorial design) to isolate degradation pathways (hydrolysis, oxidation).

- Compare results with peer-reviewed datasets, ensuring methodology transparency (e.g., solvent systems, analytical intervals) .

Q. What computational modeling approaches are effective for predicting the emulsification behavior of sucrose dipalmitate in lipid-based systems?

Molecular dynamics (MD) simulations can model surfactant behavior at oil-water interfaces, while quantitative structure-property relationship (QSPR) models correlate ester chain length with critical micelle concentration (CMC). Researchers should validate predictions with experimental CMC measurements (e.g., tensiometry) and small-angle X-ray scattering (SAXS) for micelle morphology .

Q. How should researchers design experiments to investigate the enzymatic hydrolysis of sucrose dipalmitate by lipases in bioremediation contexts?

- Use immobilized lipases (e.g., Candida antarctica Lipase B) to assess hydrolysis kinetics under varying pH and temperature.

- Monitor reaction progress via thin-layer chromatography (TLC) or real-time Fourier-transform infrared spectroscopy (FTIR).

- Include controls with non-esterified sucrose to distinguish enzyme specificity. Data interpretation must account for enzyme-substrate binding affinities (e.g., Michaelis-Menten kinetics) .

Q. What strategies mitigate batch-to-batch variability in sucrose dipalmitate synthesis for reproducible pharmacological studies?

- Standardize raw materials (e.g., sucrose source, fatty acid purity) and reaction conditions (e.g., inert atmosphere, moisture control).

- Implement quality-by-design (QbD) principles, using design of experiments (DoE) to optimize critical process parameters.

- Characterize each batch with orthogonal analytical methods (e.g., NMR + HPLC) and archive samples for long-term stability testing .

Methodological Guidance

Q. How can researchers structure a manuscript to highlight the novelty of sucrose dipalmitate applications while addressing methodological limitations?

- Introduction : Frame the research gap (e.g., "Limited data exist on sucrose dipalmitate’s role in transdermal drug delivery").

- Results : Use tables to compare emulsification efficiency with commercial surfactants (e.g., Tween 80).

- Discussion : Acknowledge limitations (e.g., "In vitro models may not fully replicate in vivo absorption") and propose validation steps (e.g., ex vivo skin permeation assays) .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in sucrose dipalmitate toxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.